tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tert-butyl esters. These esters are widely used in organic synthesis due to their stability and reactivity. The compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with an ethyl group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate can be achieved through various methods. One common approach involves the reaction of 2-ethyl-4-oxopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other esters.
Scientific Research Applications
Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with similar reactivity but different applications.
Tert-butyl alcohol: A simpler compound with a hydroxyl group instead of an ester group.
Tert-butylamine: Contains an amine group instead of an ester group.
Uniqueness
Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with a tert-butyl ester group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
NVFCMLLJIQPRFV-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CC(=O)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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